molecular formula C8H7NO B195798 Oxindole CAS No. 59-48-3

Oxindole

Cat. No.: B195798
CAS No.: 59-48-3
M. Wt: 133.15 g/mol
InChI Key: JYGFTBXVXVMTGB-UHFFFAOYSA-N
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Description

Oxindole, also known as 2-indolone, is an aromatic heterocyclic organic compound with the formula C8H7NO. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is a modified indoline with a substituted carbonyl at the second position of the five-member indoline ring. Classified as a cyclic amide, it is a pale yellow solid .

Mechanism of Action

Target of Action

Oxindole, also known as 2-indolone, is an aromatic heterocyclic organic compound . It has been found to interact with several targets. One of the primary targets of this compound is the E3 ubiquitin ligase complex CRL4 DCAF11 . This complex is involved in protein degradation, a crucial process in cellular function and homeostasis . Another significant target of this compound is the mutant huntingtin protein (mHTT) , which is implicated in neurodegenerative diseases .

Mode of Action

This compound interacts with its targets in a unique way. For instance, this compound derivatives have been characterized as autophagosome-tethering compounds (ATTECs), which can target mHTT for lysosomal degradation . In another instance, this compound conjugates have been found to recruit the E3 ubiquitin ligase complex CRL4 DCAF11 for substrate degradation . This interaction leads to the degradation of specific proteins, such as BRD4, through the ubiquitin-proteasome system .

Biochemical Pathways

This compound affects several biochemical pathways. It is derived from tryptophan, formed by gut bacteria . When this compound levels are in excess, it can cause sedation, muscle weakness, hypotension, and coma . In the context of protein degradation, this compound and its derivatives influence the ubiquitin-proteasome system, a crucial pathway for protein turnover .

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives are complex and depend on various factors. This compound alkaloids are absorbed into the blood circulation and rapidly eliminated when orally administered . They are predominantly metabolized by Cytochrome P450 (CYP) and converted into various metabolites, including oxidized and demethylated forms . Several alkaloids are detected in the brain after passing through the blood–brain barrier in rats upon oral administration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its interaction with the E3 ubiquitin ligase complex leads to the degradation of specific proteins, impacting cellular function . This compound derivatives have also been found to exert neuroprotective effects against Alzheimer’s disease, Parkinson’s disease, and depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a significant role in the production of this compound from tryptophan . Changes in the gut microbiota could potentially affect the levels of this compound and its subsequent actions. Furthermore, dietary factors could influence the absorption and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

Oxindole is derived in nature from tryptophan, formed by gut bacteria . It interacts with various enzymes, proteins, and other biomolecules. The C-3 stereocenter of the substituents of oxindoles and their absolute arrangement have a substantial impact on the bioactivity of these substances .

Cellular Effects

This compound has been shown to have profound neurodepressant effects . It has been found that derivatives of this compound were tested in human tumor cell lines and in healthy donor primary cells (PBMCs), providing compounds with high anticancer effects . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, a novel this compound-based molecular motor featuring pronounced electronic push–pull character and a four-fold increase of the photoisomerization quantum yield in comparison to previous motors of its class has been reported . This suggests that the charge-transfer character of the excited state diminishes the degree of pyramidalisation at the alkene bond during isomerisation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound is formed rapidly and irreversibly in response to increases in auxin levels

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Rats treated with this compound showed decreased spontaneous locomotor activity, loss of the righting reflex, hypotension, and reversible coma

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from tryptophan, formed by gut bacteria . The transformation pathway of indole was characterized by well-known steps through this compound, isatin, and anthranilic acid .

Transport and Distribution

It is known that auxin homeostasis plays a central role during grapevine initial fruit development and that gibberellin and auxin control auxin homeostasis by reducing polar auxin transport .

Subcellular Localization

The subcellular localization of this compound is not yet fully understood. A flavin-dependent monooxygenase gene (ScFMO1) found in S. cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxindole can be synthesized through various methods. One common method involves the palladium-catalyzed cyclization of α-chloroacetanilides. This reaction is highly regioselective and converts α-chloroacetanilides to oxindoles in good to excellent yields with high functional group compatibility . Another method involves the use of N-heterocyclic nitrenium salts as catalytic electron acceptors for charge transfer complex photoactivations under blue light irradiation .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium catalysts and ligands to facilitate the α-arylation of oxindoles. This method provides high yields and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Oxindole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with electrophiles like alkyl halides and gives aldol condensation products when reacting with carbonyl compounds .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-heterocyclic nitrenium salts, and aryl halides. Conditions often involve blue light irradiation, atmospheric oxygen as the reoxidant, and the use of solvents like mesitylene or toluene .

Major Products Formed: The major products formed from the reactions of this compound include 3,3-disubstituted oxindoles, which are synthesized through formal C-H, Ar-H coupling of anilides .

Comparison with Similar Compounds

Oxindole is similar to other heterocyclic compounds such as indole and spirothis compound. this compound is unique due to its bicyclic structure and the presence of a substituted carbonyl group at the second position of the indoline ring . Similar compounds include 3-methylthis compound, semaxanib, and rhynchophylline .

List of Similar Compounds:
  • Indole
  • Spirothis compound
  • 3-Methylthis compound
  • Semaxanib
  • Rhynchophylline

This compound’s unique structure and diverse reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1,3-dihydroindol-2-one
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InChI

InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10)
Source PubChem
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InChI Key

JYGFTBXVXVMTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80870389
Record name 1,3-Dihydro-2H-indol-2-one
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Molecular Weight

133.15 g/mol
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Physical Description

White to brown powder; [Alfa Aesar MSDS]
Record name 2-Oxindole
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Vapor Pressure

0.000132 [mmHg]
Record name 2-Oxindole
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CAS No.

59-48-3
Record name Oxindole
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Record name Oxindole
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Record name 2,3-dihydroindol-2-one
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Record name 1,3-Dihydro-(2H)-indol-2-one
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Synthesis routes and methods I

Procedure details

U.S. Pat. Nos. 4,045,576 and 4,126,635 disclose methods for the preparation of 7-benzoylindolin-2-ones. According to one method, 1-aminoindolin-2-one is reacted with a phenylacetone to give a 1-(α-methylphenethylindenimino) indolin-2-one which is cyclized in ethanolic hydrogen chloride to an ethyl α-(2-methyl-3-phenylindol-7-yl)acetate. This indolylester is treated with ozone in acetic acid solution to give an ethyl 2-acetamido-3-benzoylphenylacetate which is hydrolyzed and cyclized in dilute mineral acid to a 7-benzoylindolin-2-one.
[Compound]
Name
7-benzoylindolin-2-ones
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Synthesis routes and methods II

Procedure details

in a polar solvent with hydrazine hydrate in the presence of a tertiary amine catalyst, characterized in that the isatin is converted to the corresponding isatin hydrazone at a temperature of from 15 to 185° C. which is directly reacted further by adding a diazabicyclooctane and/or diazabicycloundecane and/or ethyldiisopropylamine catalyst a temperatures of from 100 to 185° C. while distilling off the water of reaction formed to give the corresponding 2-oxindole of the formula which is then isolated by distilling off the solvent and crystallizing out of the reaction mixture.
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diazabicyclooctane
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diazabicycloundecane
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tertiary amine
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Synthesis routes and methods III

Procedure details

14.8 g of isatin (99 mmol, 98.2% purity) were initially charged into a 250 ml three-neck flask and 150 ml of 2-ethylhexanol were added. 6.0 g of hydrazine hydrate (117 mmol; 98% purity) were added with stirring. The reaction mixture was heated to 90° C. for 15 min to form the isatin hydrazone (yellow suspension). The water of reaction was azeotropically removed at 90° C./100 mbar using 1-hexanol. 2.4 g of DABCO (21 mmol, 98%) were then added and the suspension heated to 130° C. for 2.5 h. After the end of the reaction (GC analysis: hydrazone 0.3 area %), 100 ml of 1-hexanol were distilled off (80° C./50 mbar). The remaining solution was cooled to 5° C., the precipitated solid filtered off and dried in a vacuum drying cupboard at 70° C. Altogether, 8.0 g of dry 2-oxindole product (light brown) were obtained which corresponded to an overall yield of 66.5%. Purity: 99.9 area %.
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hydrazone
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100 mL
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Yield
66.5%

Synthesis routes and methods IV

Procedure details

Chem. Educ. 1993, 70 (4), p. 332 discloses that 2-oxindoles are prepared by a two-step reaction, the first step of which comprises reacting isatin with hydrazine hydrate in anhydrous methanol to give the intermediate isatin hydrazone and isolating and purifying the intermediate. In the second step, the purified and dried intermediate is subjected to a Wolf-Kishner reduction in an anhydrous ethanol solution in the presence of a strong base such as sodium ethoxide. The yields achieved by this preparation method are up to about 69%. However, the disadvantage of this variant is the necessity of isolating, purifying and drying the intermediate before the reduction step can take place. A further disadvantage is the use of expensive, anhydrous ethanol as solvent because of the readiness of sodium ethoxide to react with water. A further preparation variant is described by Synth. Commun. 1994, 24 (20), p. 2835-41. In this variant, isatin is first dissolved in pure hydrazine and then reacted with pure hydrazine under reflux to give 2-oxindole in yields of up to 76%. However, this method requires a large quantity of pure hydrazine which serves as solvent and as reagent. When pure hydrazine is used, there is known to be a risk of explosion on heating or on reaction with oxidizing agents, so that particular safety measures have to be taken. An improvement suggested by U.S. Pat. No. 5,973,165 comprises preparing 2-oxindoles by reacting isatin with hydrazine hydrate in the presence of a weak base as catalyst and in a polar solvent. In order to obtain the desired end product in pure form, after the end of the reaction, 2-oxindole (purity about 97%) is first extracted, the extract is dried and then dissolved in a suitable solvent, and activated carbon is then added to the solution to decolorize it. After filtering off the activated carbon, 2-oxindole is crystallized out of the solution and obtained in a purity of 99.5%. The yields which are obtained by this process according to Example 1 are around 85%, but otherwise from 52 to 72%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxindole
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Reactant of Route 5
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Reactant of Route 6
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